Cross-Coupling Reactivity Advantage: Iodo vs. Bromo in Palladium-Catalyzed Transformations
6-Iodoisoquinolin-3-amine provides superior reactivity in palladium-catalyzed cross-coupling reactions due to the lower C–I bond dissociation energy. In Suzuki–Miyaura coupling, the relative oxidative addition rate for aryl iodides is approximately 10⁴ compared to aryl bromides (relative rate = 1) under standard conditions [1]. The 6-iodo derivative enables efficient coupling at lower temperatures (ambient to 50°C) and with reduced catalyst loadings (0.1–1 mol% Pd), whereas the 6-bromo analog typically requires 60–100°C and 1–5 mol% Pd for comparable conversion [2].
| Evidence Dimension | Relative oxidative addition rate in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Aryl iodide: relative rate ~10⁴ (estimated from class data) |
| Comparator Or Baseline | Aryl bromide: relative rate = 1 (reference baseline) |
| Quantified Difference | ~10,000-fold rate enhancement |
| Conditions | Standard Suzuki–Miyaura conditions; Pd(PPh₃)₄ catalyst |
Why This Matters
Faster oxidative addition reduces reaction time and catalyst cost, critical for high-throughput library synthesis and process-scale derivatization.
- [1] Littke, A.F.; Fu, G.C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed. 2002, 41, 4176–4211. View Source
- [2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
